molecular formula C12H14N2O2 B11885333 2-(6-(2-aminoethyl)-1H-indol-3-yl)acetic acid CAS No. 852615-34-0

2-(6-(2-aminoethyl)-1H-indol-3-yl)acetic acid

Cat. No.: B11885333
CAS No.: 852615-34-0
M. Wt: 218.25 g/mol
InChI Key: HNXJOSSHZREKSH-UHFFFAOYSA-N
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Description

2-(6-(2-aminoethyl)-1H-indol-3-yl)acetic acid is a compound that belongs to the class of indole derivatives It is structurally characterized by an indole ring fused with an acetic acid moiety and an aminoethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-(2-aminoethyl)-1H-indol-3-yl)acetic acid typically involves the reaction of indole derivatives with aminoethyl groups under specific conditions. One common method involves the use of indole-3-acetic acid as a starting material, which is then reacted with ethylenediamine in the presence of a catalyst to form the desired compound. The reaction is usually carried out under reflux conditions with a suitable solvent such as methanol or ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(6-(2-aminoethyl)-1H-indol-3-yl)acetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(6-(2-aminoethyl)-1H-indol-3-yl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(6-(2-aminoethyl)-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound is known to bind to serotonin receptors, influencing neurotransmitter activity and modulating various physiological processes. Additionally, it may interact with enzymes involved in the biosynthesis of other biologically active molecules, thereby affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of an indole ring, an acetic acid moiety, and an aminoethyl side chain. This unique structure allows it to interact with a variety of molecular targets and participate in diverse chemical reactions, making it a valuable compound for research and industrial applications .

Properties

CAS No.

852615-34-0

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

2-[6-(2-aminoethyl)-1H-indol-3-yl]acetic acid

InChI

InChI=1S/C12H14N2O2/c13-4-3-8-1-2-10-9(6-12(15)16)7-14-11(10)5-8/h1-2,5,7,14H,3-4,6,13H2,(H,15,16)

InChI Key

HNXJOSSHZREKSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CCN)NC=C2CC(=O)O

Origin of Product

United States

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